N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,2-dimethylpropan-1-amine
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Overview
Description
(2,2-DIMETHYLPROPYL)[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a dimethylpropyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-DIMETHYLPROPYL)[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through electrophilic substitution reactions.
Attachment of the Dimethylpropyl Group: The dimethylpropyl group is attached via alkylation reactions, often using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,2-DIMETHYLPROPYL)[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,2-DIMETHYLPROPYL)[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2,2-DIMETHYLPROPYL)[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, influencing biological processes such as cell signaling and metabolism. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2-METHYLPROPYL)[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE
- (2,2-DIMETHYLPROPYL)[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINE
- (2,2-DIMETHYLPROPYL)[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)METHYL]AMINE
Uniqueness
(2,2-DIMETHYLPROPYL)[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H26N2O |
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Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H26N2O/c1-12-14(8-9-18-11-17(2,3)4)15-10-13(20-5)6-7-16(15)19-12/h6-7,10,18-19H,8-9,11H2,1-5H3 |
InChI Key |
LVTZNXQBBDVXLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC(C)(C)C |
Origin of Product |
United States |
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